molecular formula C11H14BrN B13259188 3-bromo-N-cyclobutyl-4-methylaniline

3-bromo-N-cyclobutyl-4-methylaniline

Cat. No.: B13259188
M. Wt: 240.14 g/mol
InChI Key: NURWYLCVYHKZCS-UHFFFAOYSA-N
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Description

3-bromo-N-cyclobutyl-4-methylaniline: is an organic compound with the molecular formula C11H14BrN . It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position, a cyclobutyl group at the nitrogen atom, and a methyl group at the fourth position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-cyclobutyl-4-methylaniline can be achieved through several synthetic routes. One common method involves the bromination of N-cyclobutyl-4-methylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the third position of the aniline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-bromo-N-cyclobutyl-4-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3-bromo-N-cyclobutyl-4-methylaniline is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and in the study of reaction mechanisms.

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated anilines on biological systems. It may also serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it a useful precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclobutyl-4-methylaniline depends on its specific application. In chemical reactions, the bromine atom and the cyclobutyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

    3-bromo-4-methylaniline: Similar structure but lacks the cyclobutyl group.

    N-cyclobutyl-4-methylaniline: Similar structure but lacks the bromine atom.

    4-bromo-N-cyclobutylaniline: Similar structure but with bromine at a different position.

Uniqueness: 3-bromo-N-cyclobutyl-4-methylaniline is unique due to the presence of both the bromine atom and the cyclobutyl group, which confer distinct chemical properties and reactivity. This combination of substituents makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

3-bromo-N-cyclobutyl-4-methylaniline

InChI

InChI=1S/C11H14BrN/c1-8-5-6-10(7-11(8)12)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3

InChI Key

NURWYLCVYHKZCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCC2)Br

Origin of Product

United States

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